3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKSOGBVODLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethoxy)aniline and 2-bromopyrrolidin-2-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reactions.
Chemical Reactions Analysis
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like sodium borohydride.
Diels-Alder Reaction: The compound can participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Molecular Formula: C₁₂H₉BrF₃NO
- Molecular Weight : 308.11 g/mol
- Key Difference : The trifluoromethyl (-CF₃) group replaces trifluoromethoxy (-OCF₃).
- This compound is available at 95% purity (Combi-Blocks, QZ-0125) .
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Molecular Formula: C₁₂H₁₀Br₂F₃NO
- Molecular Weight : 414.93 g/mol
- Key Difference: An additional bromomethyl (-CH₂Br) group at the 4-position of the pyrrolidinone ring.
- Impact : The bromomethyl group increases molecular weight and may enhance reactivity in cross-coupling reactions. However, steric hindrance could reduce solubility .
Variations in the Heterocyclic Core
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- Molecular Formula: C₁₁H₇BrFNO
- Molecular Weight : 268.08 g/mol
- Key Difference: Pyridinone ring instead of pyrrolidinone.
- Impact: The pyridinone structure introduces aromaticity and planar geometry, which could affect binding to enzymes or receptors compared to the non-aromatic pyrrolidinone. This compound is listed by Advanced Technology & Industrial Co., Ltd. .
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Alkyl vs. Aryl Substituents
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
Halogen and Functional Group Modifications
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
- Molecular Formula: C₁₁H₁₂BrNO
- Molecular Weight : 254.12 g/mol
- Key Difference : Methyl group on the phenyl ring instead of -OCF₃.
Comparative Data Table
Key Research Findings
- Electronic Effects : The -OCF₃ group in the target compound enhances electron-withdrawing capacity compared to -CF₃, which may improve stability in radical reactions or catalytic cycles .
- Solubility Trends: Pyrrolidinones with aryl substituents (e.g., -OCF₃, -CF₃) exhibit lower aqueous solubility than alkyl-substituted analogs due to increased hydrophobicity .
- Reactivity: Brominated pyrrolidinones are versatile intermediates in Suzuki-Miyaura couplings, but steric hindrance from substituents like -CH₂Br can limit reaction efficiency .
Biological Activity
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a synthetic organic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group attached to a pyrrolidine ring. Its molecular formula is C₁₁H₉BrF₃NO, with a molecular weight of approximately 308.09 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications.
Structural Characteristics
The structural uniqueness of this compound allows it to interact with various biological targets, which may influence its pharmacological properties. The presence of the bromine and trifluoromethoxy groups enhances its reactivity and potential binding affinity with enzymes and receptors.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₉BrF₃NO |
| Molecular Weight | 308.09 g/mol |
| Key Functional Groups | Bromine, Trifluoromethoxy |
| Core Structure | Pyrrolidine ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes and receptors, leading to various biological effects. Preliminary studies suggest that it exhibits binding affinity towards certain receptors, influencing their activity in cellular pathways.
Case Studies
- Antibacterial Activity : A study involving pyrrole derivatives demonstrated that certain compounds exhibited potent antibacterial properties. The MIC values indicated that these compounds could serve as lead candidates for developing new antibacterial agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures could modulate enzyme activities crucial for bacterial survival, suggesting that this compound may also possess such capabilities .
Synthesis and Research Applications
The synthesis of this compound typically involves reactions between 3-(trifluoromethoxy)aniline and bromoacetyl bromide under specific conditions, often utilizing bases like triethylamine to facilitate the reaction. This compound is primarily used in:
- Pharmaceutical Research : As a building block for synthesizing more complex molecules.
- Biological Studies : To explore mechanisms involving brominated and trifluoromethoxy-substituted compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
